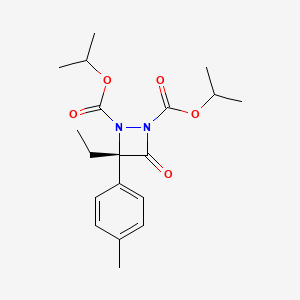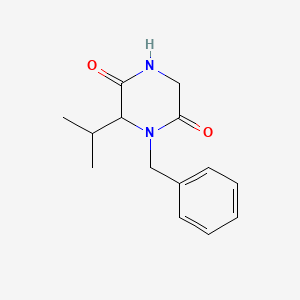
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol This compound is characterized by the presence of a chloro group, an iodo group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-iodo-4-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of an iodo group.
1-Chloro-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with the chloro group at a different position on the propanone moiety
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the molecule.
Propriétés
Formule moléculaire |
C10H7ClF3IOS |
|---|---|
Poids moléculaire |
394.58 g/mol |
Nom IUPAC |
1-chloro-1-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,1H3 |
Clé InChI |
RCQCOAIWEFESGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


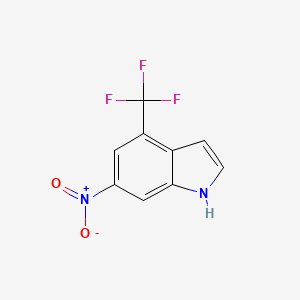
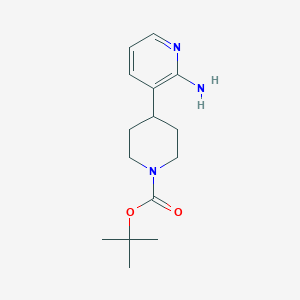
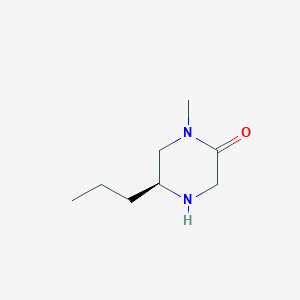




![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)


![ethyl 4-(2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl)-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14034824.png)

